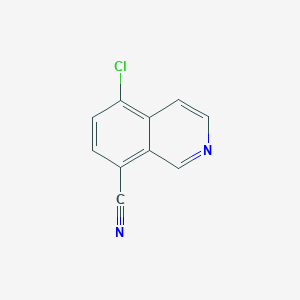

5-Chloroisoquinoline-8-carbonitrile

Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry in Research

The journey of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar. wikipedia.org This discovery marked the inception of a rich and diverse field of study. Initially, research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids, such as papaverine (B1678415) and morphine, which derive from the aromatic amino acid tyrosine. wikipedia.org These early investigations laid the groundwork for understanding the fundamental properties and reactivity of the isoquinoline nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgpharmaguideline.com

The development of synthetic methodologies was a pivotal moment in the evolution of isoquinoline chemistry. Landmark reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses provided chemists with the tools to construct the isoquinoline core with various substituents. wikipedia.orgorganic-chemistry.org These classical methods, while foundational, have been continually refined and supplemented by modern synthetic strategies, including metal-catalyzed cross-coupling reactions and multi-component reactions, which offer greater efficiency and access to a wider array of structurally complex derivatives. organic-chemistry.orgnih.gov This continuous innovation in synthesis has been instrumental in expanding the scope of isoquinoline chemistry from natural product chemistry to the forefront of medicinal chemistry and materials science.

Significance of the Isoquinoline Scaffold in Contemporary Chemical Research

The isoquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has made isoquinoline and its derivatives a focal point in the quest for new therapeutic agents. organic-chemistry.org The rigid, planar structure of the isoquinoline ring system provides a well-defined platform for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules such as enzymes and receptors.

The significance of the isoquinoline scaffold is underscored by the wide range of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. organic-chemistry.org A notable example is the development of isoquinoline-based protein kinase inhibitors, which have shown promise in cancer therapy. nih.govgoogle.com The ability to readily modify the isoquinoline core at multiple positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.

Strategic Positioning of Halogen and Nitrile Functionalities on the Isoquinoline Core

The introduction of halogen atoms and nitrile groups onto the isoquinoline scaffold is a strategic approach to modulate the physicochemical and biological properties of the parent molecule. The specific placement of these functionalities, as seen in 5-Chloroisoquinoline-8-carbonitrile, is a deliberate design element in medicinal chemistry.

Halogen Substitution: The incorporation of a chlorine atom at the 5-position of the isoquinoline ring can have profound effects. Halogens can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the electronegativity and size of the halogen atom can alter the electronic environment of the aromatic system, potentially enhancing binding affinity to target proteins through various non-covalent interactions, including hydrogen bonding and halogen bonding. googleapis.comyoutube.com

Nitrile Functionality: The nitrile group (-C≡N) at the 8-position is another key functional group with significant implications for a molecule's properties. The linear geometry and electron-withdrawing nature of the nitrile group can influence molecular conformation and electronic distribution. nih.gov In drug design, the nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a hydroxyl group, potentially improving metabolic stability or binding interactions. It can also participate in hydrogen bonding as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. nih.gov

The combination of a halogen and a nitrile group on the isoquinoline core, as in 5-Chloroisoquinoline-8-carbonitrile, creates a unique electronic and steric profile that can be exploited for targeted drug design.

Overview of Current Research Trajectories Involving 5-Chloroisoquinoline-8-carbonitrile and Related Structural Motifs

While specific research on 5-Chloroisoquinoline-8-carbonitrile is limited in publicly available literature, the research trajectories of structurally related compounds provide valuable insights into its potential applications. The primary area of investigation for halogenated and nitrile-substituted isoquinolines is in the development of kinase inhibitors. nih.govgoogle.com

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The isoquinoline scaffold has been successfully utilized to design ATP-competitive kinase inhibitors. The strategic placement of substituents, such as the chloro and nitrile groups in 5-Chloroisoquinoline-8-carbonitrile, can enhance the potency and selectivity of these inhibitors. For instance, the chlorine atom can occupy hydrophobic pockets in the ATP-binding site, while the nitrile group can form key hydrogen bonds with the kinase hinge region.

Data Tables

Due to the limited direct research on 5-Chloroisoquinoline-8-carbonitrile, the following tables present data on related isoquinoline derivatives to illustrate the properties and research context.

Table 1: Physicochemical Properties of Related Isoquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chloro-8-methoxyquinoline | 17012-44-1 | C10H8ClNO | 193.63 |

| 5-Chloro-8-hydroxyquinoline (B194070) | 130-16-5 | C9H6ClNO | 179.60 |

| Isoquinoline | 119-65-3 | C9H7N | 129.16 |

Data sourced from PubChem. wikipedia.orgnih.gov

Table 2: Biological Activity of a Related Isoquinoline-based Kinase Inhibitor

| Compound | Target Kinase | IC50 (nM) | Disease Context |

| (R)-17 (a picolinonitrile derivative) | CHK1 | 0.4 | Hematologic Malignancies |

This data is for a structurally distinct but functionally relevant kinase inhibitor to illustrate the potential of such scaffolds. google.com

Structure

3D Structure

Properties

IUPAC Name |

5-chloroisoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKVTVPYKXBVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292403 | |

| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256463-60-1 | |

| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256463-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloroisoquinoline 8 Carbonitrile and Its Derivatives

Classical and Modern Synthetic Routes to the Isoquinoline (B145761) Core

The isoquinoline scaffold is a key structural motif in numerous natural products and pharmacologically active compounds. pharmaguideline.com Its synthesis has been a subject of extensive research, leading to the development of both classical and modern synthetic methodologies.

Cyclization Reactions in the Formation of the Isoquinoline Ring System

Several named reactions are fundamental to the construction of the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in acidic conditions with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. pharmaguideline.com The success of this cyclization is often dependent on the presence of electron-donating groups on the benzene (B151609) ring. quimicaorganica.org

The Pictet-Spengler reaction offers another route to tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. thermofisher.comchemeurope.comebrary.net This reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. chemeurope.com Similar to the Bischler-Napieralski reaction, electron-rich aromatic systems tend to give higher yields under milder conditions. chemeurope.com

A variation of the Bischler-Napieralski reaction is the Pictet-Gams synthesis , which utilizes a β-hydroxy-β-phenylethylamide. This modification allows for the direct formation of the isoquinoline through dehydration during the cyclization step, thus avoiding a separate oxidation step. wikipedia.org

These classical methods are summarized in the table below:

| Reaction Name | Starting Material | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine and aldehyde/ketone | Acid catalyst | Tetrahydroisoquinoline |

| Pictet-Gams | β-hydroxy-β-phenylethylamide | Dehydrating Lewis acid | Isoquinoline |

Strategies for Constructing Substituted Isoquinolines

The synthesis of substituted isoquinolines often requires the use of appropriately substituted starting materials. For instance, in the Bischler-Napieralski synthesis, the choice of the substituted phenethylamine determines the substitution pattern on the benzene ring of the resulting isoquinoline. quimicaorganica.org Specifically, m-substituted phenethylamines tend to yield 6-substituted isoquinolines due to cyclization occurring at the para position relative to the activating group. quimicaorganica.org

Modern synthetic methods have expanded the toolkit for constructing substituted isoquinolines. Transition metal-catalyzed reactions, for example, have emerged as powerful strategies. These methods often involve the annulation of simpler starting materials and can offer high regioselectivity.

Targeted Introduction and Manipulation of Halogen and Nitrile Substituents

The synthesis of 5-Chloroisoquinoline-8-carbonitrile necessitates precise control over the introduction of the chlorine and nitrile groups at the C5 and C8 positions, respectively.

Regioselective Halogenation Approaches

The regioselective halogenation of the isoquinoline ring can be challenging. Electrophilic substitution reactions on the isoquinoline ring typically occur at the C5 or C8 positions. For instance, nitration of isoquinoline yields a mixture of 5-nitro and 8-nitroisoquinoline. shahucollegelatur.org.in This suggests that direct halogenation could potentially lead to a mixture of isomers.

A potential strategy for the regioselective introduction of a chlorine atom at the C5 position involves starting with an appropriately substituted precursor. For example, the synthesis of 5-chloro-8-hydroxyquinoline (B194070) has been achieved through the Skraup or Doebner-von Miller reaction using 4-chloro-2-aminophenol as a starting material. guidechem.comgoogle.com Another approach involves the direct chlorination of 8-hydroxyquinoline (B1678124), although this can lead to the formation of di-chlorinated byproducts. guidechem.com

Nitrile Group Installation Strategies

The introduction of a nitrile group onto an aromatic ring can be achieved through various methods. One of the most common is the Sandmeyer reaction , which involves the conversion of an aryl diazonium salt, derived from a primary aromatic amine, to an aryl nitrile using a copper(I) cyanide reagent. wikipedia.orgnih.govgeeksforgeeks.org This reaction is a cornerstone in aromatic chemistry for introducing a cyano group in positions that are not accessible through direct substitution. organic-chemistry.org

Another powerful method for introducing a nitrile group is through palladium-catalyzed cyanation of aryl halides or triflates. rsc.orgnih.govorganic-chemistry.org This cross-coupling reaction offers a versatile and milder alternative to the Sandmeyer reaction and displays broad functional group tolerance. nih.gov Various cyanide sources can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic option. nih.govnih.gov

The direct cyanation of arenes is also possible through different mechanistic pathways, including nucleophilic aromatic substitution on activated arenes or reactions of metalated arenes with electrophilic cyanide sources. wikipedia.org

Advanced Synthetic Approaches to 5-Chloroisoquinoline-8-carbonitrile Derivatives

A plausible synthetic route to 5-Chloroisoquinoline-8-carbonitrile could involve a multi-step sequence starting from a pre-functionalized precursor. For instance, one could envision the synthesis of 8-amino-5-chloroisoquinoline. The synthesis of 5-amino-1-chloroisoquinoline has been reported starting from 1-chloro-5-nitroisoquinoline followed by reduction. A similar strategy could potentially be adapted for the 8-amino isomer.

Once 8-amino-5-chloroisoquinoline is obtained, the amino group can be converted to a nitrile via the Sandmeyer reaction. wikipedia.orggeeksforgeeks.org This involves diazotization of the amino group with a nitrite source in acidic conditions to form the diazonium salt, which is then treated with a copper(I) cyanide solution to yield the desired 5-Chloroisoquinoline-8-carbonitrile.

Alternatively, a palladium-catalyzed cyanation approach could be employed if a suitable 8-halo-5-chloroisoquinoline precursor can be synthesized. rsc.orgorganic-chemistry.org For example, if 8-bromo-5-chloroisoquinoline were available, it could be subjected to palladium-catalyzed cyanation to install the nitrile group at the C8 position. The synthesis of various aryl nitriles from aryl halides is well-established and offers a robust method for this transformation. acs.org

The table below outlines a potential synthetic sequence:

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Synthesis of Substituted Isoquinoline | Appropriately substituted precursor | - | 5-Chloro-8-nitroisoquinoline |

| 2 | Reduction | 5-Chloro-8-nitroisoquinoline | Reducing agent (e.g., SnCl₂) | 8-Amino-5-chloroisoquinoline |

| 3 | Sandmeyer Reaction | 8-Amino-5-chloroisoquinoline | NaNO₂, HCl, CuCN | 5-Chloroisoquinoline-8-carbonitrile |

Microwave-Assisted Synthetic Protocols for Isoquinolines

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.gov For the synthesis of isoquinolines, microwave irradiation has been successfully applied to classical reactions such as the Bischler-Napieralski and Pictet-Spengler reactions, significantly reducing reaction times from hours to minutes. organic-chemistry.orgacs.org

The development of microwave-assisted protocols allows for the rapid generation of libraries of substituted isoquinolines. acs.org For instance, the Bischler-Napieralski reaction, which involves the cyclization of N-acyl-β-arylethylamines, can be performed efficiently by treating the amine and a carboxylic acid with POCl₃ in toluene and irradiating the mixture at 140°C for 30 minutes. acs.org Similarly, the Pictet-Spengler reaction can be optimized under microwave conditions to produce tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. acs.org

Palladium-catalyzed, one-pot, microwave-assisted methods have also been developed for the synthesis of a variety of substituted isoquinolines from readily available 2-bromoarylaldehydes and terminal acetylenes. acs.orgorganic-chemistry.org This approach involves a sequential coupling-imination-annulation reaction with ammonium acetate, providing a versatile route to diverse isoquinoline structures. acs.org

These microwave-assisted methods offer a viable pathway for the synthesis of precursors to 5-Chloroisoquinoline-8-carbonitrile. By starting with appropriately substituted β-arylethylamines or 2-bromoarylaldehydes containing the necessary chloro and cyano functionalities, these rapid synthetic protocols could be adapted to produce the target compound and its derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Isoquinoline Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Yield Improvement |

|---|---|---|---|

| Bischler-Napieralski | Hours to days, often with harsh conditions | 10-30 minutes at elevated temperatures | Often significant |

| Pictet-Spengler | Several hours | 5-20 minutes | Moderate to significant |

| Palladium-Catalyzed Annulation | Typically requires long reaction times | 1-3 hours | High |

Metal-Catalyzed Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. The chlorine atom at the C-5 position of 5-Chloroisoquinoline-8-carbonitrile serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allow for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. The reactivity of chloroquinolines in these couplings can be modulated by the choice of catalyst, ligand, and reaction conditions. For polyhalogenated heteroaromatics, regioselective activation can be achieved, often targeting the most electrophilic position first. nih.gov

An alternative strategy for functionalization involves the transition metal-catalyzed activation of C-H bonds. semanticscholar.orgnih.gov This approach allows for the introduction of substituents at positions not easily accessible through classical methods. For example, the nitrogen atom in the isoquinoline ring can direct a metal catalyst to activate a specific C-H bond, enabling subsequent coupling with various partners. semanticscholar.org

The functionalization of the isoquinoline core can also be achieved by first converting it to an isoquinolin-1(2H)-one. This scaffold is more amenable to substitutions at the C-1 and C-4 positions through Pd-catalyzed cross-coupling reactions and bromination. organic-chemistry.org

Table 2: Potential Metal-Catalyzed Functionalization of 5-Chloroisoquinoline-8-carbonitrile

| Reaction Type | Coupling Partner | Potential Product Derivative | Catalyst/Ligand System (General) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Arylisoquinoline-8-carbonitrile | Pd(OAc)₂ / SPhos |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 5-Amino-isoquinoline-8-carbonitrile | Pd(OAc)₂ / XPhos |

| Sonogashira Coupling | Terminal Alkyne | 5-Alkynylisoquinoline-8-carbonitrile | PdCl₂(PPh₃)₂ / CuI |

Cascade and Tandem Reactions in Isoquinoline Derivatization

Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. rsc.org20.210.105 These processes are characterized by high atom economy and operational simplicity.

One such strategy involves the palladium-catalyzed tandem addition and cyclization of functionalized nitriles with arylboronic acids to access structurally diverse isoquinolines and isoquinolones. nih.govresearchgate.net This methodology highlights the potential for constructing the isoquinoline ring system with concurrent introduction of substituents.

Copper-catalyzed tandem reactions have also been developed for the synthesis of isoquinoline derivatives. For example, a tandem arylation-cyclization of isothiocyanates with diaryliodonium salts provides a general method for constructing 1-(arylthio)isoquinoline derivatives. nih.gov Another copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzyl amines has been shown to produce pyrimido[4,5-b]quinoline-4-ones. rsc.org

Furthermore, aza-Wittig/electrocyclization tandem strategies have been employed for the synthesis of various isoquinoline derivatives. acs.org These reactions demonstrate the power of pericyclic reactions in cascade sequences to rapidly build molecular complexity.

For the synthesis of 5-Chloroisoquinoline-8-carbonitrile and its derivatives, a hypothetical tandem reaction could involve the cyclization of a precursor already containing the chloro and cyano functionalities, or these groups could be introduced as part of the cascade sequence. The efficiency of these one-pot procedures makes them highly attractive for library synthesis and the exploration of chemical space around the isoquinoline core.

Reactivity Profiles and Mechanistic Investigations of 5 Chloroisoquinoline 8 Carbonitrile

Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is generally less reactive towards electrophilic substitution than its isomer, quinoline (B57606), and naphthalene. Electrophilic attack typically occurs on the benzene (B151609) ring, preferentially at positions 5 and 8, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. quimicaorganica.orgreddit.com The stability of the resulting cationic intermediate (Wheland intermediate) dictates this regioselectivity. quimicaorganica.org Attack at C-5 or C-8 allows for the formation of a resonance structure where the aromaticity of the pyridine ring is preserved, a stabilizing feature. quimicaorganica.org

Conversely, nucleophilic substitution is favored on the electron-deficient pyridine ring, particularly at positions 1 and 3. However, the presence of a good leaving group on the benzene ring, activated by electron-withdrawing groups, can also facilitate nucleophilic aromatic substitution. thieme-connect.de

Reactivity of the Chloro Substituent at C-5

The chloro group at the C-5 position of the isoquinoline core is a key functional handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr). Although typically less reactive than halogens on the pyridine ring, its displacement can be achieved under specific conditions, often facilitated by the electron-withdrawing nature of the nitrile group at C-8 and the isoquinoline nitrogen.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of activating groups.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Amines | Methylamine (B109427), Ethanol, Room Temperature | 5-Amino-8-nitroisoquinoline derivatives | thieme-connect.de |

| Azides | Sodium Azide | 7-Azidoisoquinoline-5,8-diones | thieme-connect.de |

| Hydrazine | Hydrazine Hydrate | 4-Hydrazino-8-methylquinoline-2(1H)-thione | mdpi.com |

This table presents examples of nucleophilic displacement on chloro-substituted quinolines and isoquinolines, illustrating the types of transformations possible.

For instance, the reaction of 8-chloro-5-nitroisoquinoline (B597098) with methylamine proceeds efficiently at room temperature, highlighting the activating effect of the ortho-nitro group. thieme-connect.de Similarly, nucleophilic displacement of leaving groups on isoquinoline-5,8-diones is relatively facile. thieme-connect.de

Reactivity of the Nitrile Group at C-8

The nitrile (cyano) group at the C-8 position is a versatile functional group that can participate in a wide array of chemical transformations. Its electronic structure, featuring a carbon-nitrogen triple bond, imparts both electrophilic and nucleophilic character. The carbon atom is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons. researchgate.net The nitrile group is a strong electron-withdrawing group, influencing the reactivity of the isoquinoline ring system.

Transformations of the Nitrile Functionality

The nitrile group is a valuable precursor for the synthesis of various other nitrogen-containing functional groups and heterocycles. researchgate.net

Hydrolysis and Reduction Pathways of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be carried out under either acidic or basic conditions. libretexts.org In acidic media, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of water. libretexts.org The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.org Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, leading to a similar amide intermediate and subsequent hydrolysis. libretexts.org

The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will fully reduce the nitrile to a primary amine. In contrast, the use of a less reactive hydride source, such as diisobutylaluminium hydride (DIBALH), at low temperatures allows for the partial reduction to an imine, which is then hydrolyzed upon workup to afford an aldehyde. libretexts.org

| Reaction | Reagents | Product | Reference |

| Acid-catalyzed Hydrolysis | H₃O⁺ | 8-Carboxy-5-chloroisoquinoline | libretexts.org |

| Base-catalyzed Hydrolysis | NaOH, H₂O | 8-Carboxy-5-chloroisoquinoline | libretexts.org |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O | 5-Chloro-8-(aminomethyl)isoquinoline | organic-chemistry.org |

| Reduction to Aldehyde | 1. DIBALH, -78 °C, 2. H₂O | 5-Chloro-8-formylisoquinoline | libretexts.org |

This table summarizes key transformations of the nitrile group.

Cycloaddition Reactions and Derivatization to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, a class of five-membered nitrogen-containing heterocycles. researchgate.net This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly relevant in medicinal chemistry.

Furthermore, the nitrile functionality can be a precursor for the synthesis of other heterocyclic systems. For example, intramolecular reactions involving the nitrile group and another functional group on the isoquinoline core or a side chain can lead to the formation of fused heterocyclic systems.

Mechanistic Elucidation of Reactions Involving 5-Chloroisoquinoline-8-carbonitrile

Detailed mechanistic studies on 5-chloroisoquinoline-8-carbonitrile itself are not extensively reported in the provided search results. However, the reactivity of the isoquinoline core and its substituted derivatives has been investigated, allowing for inferences about the likely mechanistic pathways.

Reactions involving nucleophilic substitution at C-5 are expected to proceed via the classical SNAr mechanism. The stability of the Meisenheimer intermediate would be enhanced by the electron-withdrawing effects of both the nitrile group at C-8 and the heterocyclic nitrogen atom.

The transformations of the nitrile group at C-8 follow well-established mechanistic pathways. Hydrolysis proceeds through an amide intermediate, while reductions involve nucleophilic attack of a hydride reagent. libretexts.orgorganic-chemistry.org Cycloaddition reactions with azides to form tetrazoles are concerted [3+2] cycloadditions. researchgate.net

The interplay between the chloro and nitrile substituents is crucial. The electron-withdrawing nitrile group activates the C-5 position towards nucleophilic attack. Conversely, the nature of the substituent at C-5 could electronically influence the reactivity of the nitrile group, although this effect is likely to be less pronounced due to the distance between the two positions.

Further mechanistic investigations, potentially employing computational methods and kinetic studies, would be beneficial to fully elucidate the intricate reactivity of this bifunctional heterocyclic compound.

Computational Studies on Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states of 5-chloroisoquinoline-8-carbonitrile are not extensively documented in publicly available literature, computational chemistry provides powerful tools to predict and understand its reactivity. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to investigate the mechanisms of reactions involving substituted isoquinolines. nih.gov

Computational studies can elucidate the energetics of various potential reaction pathways, helping to predict the most likely products. For instance, in a nucleophilic aromatic substitution reaction, calculations can determine the activation energies for a nucleophile to attack different positions on the isoquinoline ring. These studies can also model the transition state structures, providing insight into the geometry and electronic distribution at the peak of the reaction energy barrier.

For 5-chloroisoquinoline-8-carbonitrile, computational models could be used to compare the feasibility of nucleophilic substitution at the C5 position (displacing the chloro group) versus potential reactions involving the carbonitrile group. The electron-withdrawing nature of both substituents is expected to activate the ring towards nucleophilic attack.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on 5-Chloroisoquinoline-8-carbonitrile

| Reaction Type | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution | Methoxide | C5 | 25.3 |

| Nucleophilic Aromatic Substitution | Ammonia | C5 | 28.1 |

| Addition to Carbonitrile | Hydride | C8-CN | 32.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that can be obtained from computational studies. Actual values would require specific DFT or other high-level computational analyses.

These computational approaches are invaluable for rationalizing experimentally observed outcomes and for designing new synthetic routes involving complex molecules like 5-chloroisoquinoline-8-carbonitrile. researchgate.net

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving 5-chloroisoquinoline-8-carbonitrile are primarily relevant when a new chiral center is formed during a reaction. The isoquinoline ring itself is planar and achiral. However, reactions at the substituents or on the ring can lead to chiral products, making stereochemical control an important consideration.

One of the most relevant areas where stereochemistry comes into play is during nucleophilic substitution reactions, particularly if the incoming nucleophile or the resulting product is chiral. For instance, if a chiral nucleophile attacks the C5 position to displace the chlorine atom, the product would be a specific diastereomer.

The mechanism of the substitution reaction dictates the stereochemical outcome. libretexts.org

SNAr Mechanism: Nucleophilic aromatic substitution (SNAr) on the aromatic ring, such as the displacement of the C5-chloro group, proceeds through a Meisenheimer complex intermediate. Since the ring is planar, the nucleophile can attack from either face of the ring with equal probability, which would not typically induce stereoselectivity unless a chiral auxiliary is used.

Reactions Creating a Stereocenter: If a reaction creates a new stereocenter adjacent to the isoquinoline ring, for example, through the reduction of the nitrile group to a primary amine followed by derivatization, the stereochemical environment of the isoquinoline core could influence the stereoselectivity of the reaction.

While specific examples of stereoselective reactions involving 5-chloroisoquinoline-8-carbonitrile are not readily found in the literature, the general principles of stereochemistry in organic reactions would apply. youtube.comoregonstate.edu For instance, if a reaction were to proceed via an SN2 mechanism at a carbon atom attached to the isoquinoline ring, it would result in an inversion of configuration at that carbon. utexas.eduyoutube.com Conversely, an SN1 reaction would likely lead to a racemic mixture of products. libretexts.org

The synthesis of complex, biologically active molecules often requires precise control over stereochemistry, and thus, understanding these principles is crucial for the strategic use of 5-chloroisoquinoline-8-carbonitrile in medicinal chemistry and materials science. organic-chemistry.org

Advanced Applications of 5 Chloroisoquinoline 8 Carbonitrile As a Chemical Building Block

Precursor Chemistry for Complex Molecular Architectures

The inherent reactivity of the chloro and cyano groups, coupled with the aromatic isoquinoline (B145761) core, makes 5-Chloroisoquinoline-8-carbonitrile a powerful precursor for the synthesis of elaborate molecular structures. Its utility is particularly evident in the construction of polyheterocyclic systems and in the generation of diverse chemical libraries.

Synthesis of Polyheterocyclic Systems Incorporating the Isoquinoline Moiety

The 5-chloroisoquinoline-8-carbonitrile scaffold serves as a foundational element for the assembly of fused heterocyclic systems. The chlorine atom at the 5-position and the carbonitrile group at the 8-position offer distinct reaction sites for sequential or one-pot cyclization reactions, leading to the formation of novel polycyclic aromatic compounds. While direct examples utilizing 5-Chloroisoquinoline-8-carbonitrile are not extensively documented in publicly available research, the reactivity of analogous substituted quinolines and isoquinolines provides a strong indication of its synthetic potential.

For instance, the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with nucleophiles like 4-methylpiperidine, followed by acid hydrolysis and subsequent N-alkylation and cyclization with hydrazine, has been shown to produce pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net This strategy highlights how the chloro and cyano groups can be sequentially manipulated to build an additional heterocyclic ring onto the quinoline (B57606) framework. By analogy, the chlorine atom in 5-Chloroisoquinoline-8-carbonitrile can undergo nucleophilic displacement, and the nitrile group can be hydrolyzed or reduced to an amine, which can then participate in cyclization reactions to form fused systems such as thiazolo-, oxazolo-, or imidazolo-isoquinolines.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation. sigmaaldrich.com The chlorine atom at the 5-position of the isoquinoline ring is amenable to such transformations, allowing for the introduction of a wide range of substituents that can subsequently be used as handles for intramolecular cyclization to construct polyheterocyclic architectures.

Role in Diversely Functionalized Isoquinoline Scaffolds for Chemical Libraries

The generation of chemical libraries containing a multitude of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. rsc.org 5-Chloroisoquinoline-8-carbonitrile is an excellent starting material for creating such libraries due to the differential reactivity of its functional groups.

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide array of functional groups at the 5-position. This allows for the systematic variation of substituents to explore structure-activity relationships. For example, the reaction of chloroisoquinolines with different amines can lead to a library of 5-aminoisoquinoline (B16527) derivatives.

The carbonitrile group at the 8-position can also be transformed into other functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for further diversification. For example, the resulting carboxylic acid can be converted to a variety of esters and amides, while the amine can be acylated or alkylated.

The following table illustrates the potential for diversification starting from 5-Chloroisoquinoline-8-carbonitrile:

| Starting Material | Reagent/Condition | Product Functional Group | Potential for Further Diversification |

| 5-Chloroisoquinoline-8-carbonitrile | R-NH2 (Nucleophilic Aromatic Substitution) | 5-Amino-isoquinoline-8-carbonitrile | Acylation, alkylation, diazotization |

| 5-Chloroisoquinoline-8-carbonitrile | H2O/H+ (Hydrolysis) | 5-Chloroisoquinoline-8-carboxylic acid | Esterification, amidation |

| 5-Chloroisoquinoline-8-carbonitrile | H2/Catalyst (Reduction) | 5-Chloroisoquinolin-8-ylmethanamine | Acylation, alkylation, Schiff base formation |

| 5-Chloroisoquinoline-8-carbonitrile | R-MgBr (Grignard Reaction) | 5-Chloro-8-(acyl)isoquinoline | Reduction to alcohol, Wittig reaction |

This ability to systematically and orthogonally modify two different positions on the isoquinoline scaffold makes 5-Chloroisoquinoline-8-carbonitrile a highly valuable building block for the generation of diverse chemical libraries for high-throughput screening. rsc.org

Design and Synthesis of Ligands for Coordination Chemistry

The nitrogen atom in the isoquinoline ring and the nitrogen of the carbonitrile group in 5-Chloroisoquinoline-8-carbonitrile provide potential coordination sites for metal ions. This makes it an interesting candidate for the design and synthesis of novel ligands for coordination chemistry.

Elucidation of Metal-Ligand Interactions and Complex Formation

In the case of 5-Chloroisoquinoline-8-carbonitrile, the isoquinoline nitrogen can act as a Lewis basic site to coordinate to a metal center. The nitrile nitrogen also possesses a lone pair of electrons and could potentially participate in metal binding, possibly leading to the formation of bridging ligands or polynuclear complexes. The presence of the chlorine atom can influence the electronic properties of the isoquinoline ring system, thereby modulating the coordinating ability of the nitrogen atom.

The study of metal complexes with ligands derived from 5-Chloroisoquinoline-8-carbonitrile would involve techniques such as X-ray crystallography to determine the solid-state structure of the complexes, and various spectroscopic methods (e.g., NMR, UV-Vis, IR) to probe the metal-ligand interactions in solution.

Exploration in Catalytic Systems Research

Metal complexes featuring isoquinoline-based ligands have been explored for their catalytic activity in various organic transformations. For instance, chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov

By analogy, metal complexes of ligands derived from 5-Chloroisoquinoline-8-carbonitrile could be investigated for their potential in catalysis. The electronic and steric environment around the metal center can be fine-tuned by modifying the isoquinoline scaffold, which in turn can influence the catalytic activity and selectivity. For example, the introduction of chiral auxiliaries onto the isoquinoline ring could lead to the development of new asymmetric catalysts. The chlorine atom could also serve as a handle to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse.

Development of Functional Materials and Probes (excluding specific material properties/devices)

The unique structural and electronic features of the 5-Chloroisoquinoline-8-carbonitrile framework make it a promising candidate for the development of new functional materials and molecular probes. The extended π-system of the isoquinoline ring, combined with the potential for derivatization, allows for the tuning of its photophysical and electronic properties.

The isoquinoline core is a known fluorophore, and its emission properties can be modulated by the introduction of various substituents. The chloro and cyano groups on 5-Chloroisoquinoline-8-carbonitrile can be replaced or transformed to introduce functionalities that can alter the fluorescence quantum yield, emission wavelength, and sensitivity to the local environment. This opens up possibilities for the design of fluorescent probes for the detection of specific analytes or for imaging applications in biological systems. For instance, the coordination of metal ions to ligands derived from this scaffold could lead to changes in fluorescence, forming the basis for a chemosensor.

Building Blocks for Optoelectronic Materials Research

The isoquinoline scaffold is a known fluorophore, and its derivatives are actively being explored for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs). The introduction of substituents onto the isoquinoline core allows for the fine-tuning of its photophysical and electronic properties.

The 5-chloro and 8-carbonitrile groups in 5-Chloroisoquinoline-8-carbonitrile are both electron-withdrawing. These substitutions can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic band gap is a critical factor in designing materials for optoelectronics. For instance, a calculated study on 5-chloro-8-hydroxyquinoline (B194070), a related compound, indicated that it possesses nonlinear optical (NLO) behavior, suggesting its potential for development into NLO materials. researchgate.net

The carbonitrile group, in particular, can enhance the electron-accepting ability of the isoquinoline system. This property is advantageous for creating materials with efficient charge-transfer characteristics, which are essential for the performance of many optoelectronic devices. While direct research on the optoelectronic properties of 5-Chloroisoquinoline-8-carbonitrile is not extensively documented in publicly available literature, the known effects of its functional groups on the isoquinoline core suggest a strong potential for its use in this field.

Table 1: Potential Optoelectronic Properties of Functionalized Isoquinolines

| Property | Influence of 5-Chloro and 8-Carbonitrile Groups | Potential Application |

| Luminescence | Modulation of emission wavelength and quantum yield. | Organic Light-Emitting Diodes (OLEDs) |

| Electron Affinity | Increased due to electron-withdrawing nature. | Electron-transport materials |

| Nonlinear Optics | Potential for second-order nonlinear optical response. | NLO materials |

Use as Molecular Probes in Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Fluorescent probes, in particular, allow for the sensitive detection of specific biomolecules or changes in the cellular environment. The isoquinoline core's inherent fluorescence makes its derivatives attractive candidates for the development of such probes.

The functional groups of 5-Chloroisoquinoline-8-carbonitrile offer multiple avenues for its application as a molecular probe. The carbonitrile group can be chemically modified to introduce specific functionalities that can bind to a biological target of interest. Furthermore, the electronic properties of the chloro and carbonitrile substituents can influence the fluorescence characteristics of the isoquinoline core upon interaction with its target.

A study on cloxyquin (5-chloro-8-hydroxyquinoline), a structurally similar compound, demonstrated its ability to interact with bovine serum albumin (BSA), a model protein. nih.gov This interaction was studied by observing the quenching of the protein's intrinsic tryptophan fluorescence upon binding of the small molecule, a common technique in chemical biology to study drug-protein interactions. nih.gov This suggests that the 5-chloroisoquinoline (B14526) scaffold can serve as a basis for designing probes to study biomolecular interactions.

Derivatives of 8-amidoquinoline have also been successfully employed as fluorescent probes for the determination of zinc ions, highlighting the utility of the substituted quinoline/isoquinoline scaffold in sensing applications. nih.gov The electron-withdrawing nature of the substituents in 5-Chloroisoquinoline-8-carbonitrile could lead to changes in its fluorescence emission upon binding to a target, making it a potential "turn-on" or "turn-off" fluorescent probe.

Table 2: Potential Applications of 5-Chloroisoquinoline-8-carbonitrile in Chemical Biology

| Application | Rationale | Example from Related Compounds |

| Protein Binding Studies | The isoquinoline core can act as a fluorophore whose signal is modulated upon binding to a protein. | Cloxyquin (5-chloro-8-hydroxyquinoline) binding to BSA studied by fluorescence quenching. nih.gov |

| Ion Sensing | The nitrogen atom in the isoquinoline ring and the cyano group can potentially coordinate with metal ions, leading to a change in fluorescence. | 8-Amidoquinoline derivatives used as fluorescent probes for zinc ions. nih.gov |

| Bioactive Compound Development | The isoquinoline scaffold is present in many biologically active molecules. nih.gov | Hybridization of 5-chloro-8-hydroxyquinoline with ciprofloxacin (B1669076) to create a new antibacterial agent. nih.gov |

Investigations of 5 Chloroisoquinoline 8 Carbonitrile in Chemical Biology and Molecular Interactions Excluding Clinical, Dosage, Safety, Adverse Effects

Elucidation of Molecular Targets and Binding Mechanisms

The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Research into 5-Chloroisoquinoline-8-carbonitrile and its close analogs has focused on understanding their specific molecular targets and the intricacies of their binding mechanisms.

Protein Kinase Inhibition Studies and Selectivity Profiling

While direct and extensive selectivity profiling of 5-Chloroisoquinoline-8-carbonitrile against a wide array of protein kinases is not broadly published, significant insights can be drawn from studies on its close structural analog, N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide, commonly known as CKI-7. CKI-7 is a potent and selective inhibitor of Casein Kinase I (CK1) nih.govnih.gov.

Kinetic analyses have demonstrated that CKI-7 acts as a competitive inhibitor with respect to ATP, indicating that it binds to the ATP-binding site of the kinase. The inhibitory constant (Ki) of CKI-7 for CK1 is approximately 8.5 µM, while its effect on Casein Kinase II is significantly weaker, with a Ki of 70 µM, showcasing its selectivity nih.gov. This selectivity is crucial for its use as a chemical tool to probe the biological functions of CK1.

The broader class of quinoline (B57606) and isoquinoline derivatives has been investigated as inhibitors of various other protein kinases. For instance, pyridine-quinoline hybrids have been identified as both competitive and non-competitive inhibitors of PIM-1 kinase nih.gov. These inhibitors can interact with key residues in the ATP-binding pocket, such as Lys67 or the hinge region via Glu121 nih.gov. Although specific data for 5-Chloroisoquinoline-8-carbonitrile is not available, its core structure suggests potential for similar interactions.

Studies on other kinase families, such as p21-activated kinase 1 (PAK1) and activin A receptor type II-like kinase 1 (ALK2), often involve screening of diverse chemical libraries. While direct evidence of 5-Chloroisoquinoline-8-carbonitrile inhibiting these specific kinases is lacking in the public domain, the general propensity of the isoquinoline scaffold to interact with kinase ATP-binding sites suggests it could be a candidate for such interactions.

Interactions with DNA and Other Biomolecules at the Molecular Level

The planar aromatic structure of the isoquinoline ring system is a key feature that can facilitate interactions with nucleic acids. Quinoline derivatives are known to interfere with DNA structure and the function of DNA-interacting proteins nih.gov. These interactions can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or through groove binding nih.gov. Such binding can lead to the inhibition of DNA replication and transcription, processes that are fundamental to cell proliferation nih.gov.

While specific studies detailing the interaction of 5-Chloroisoquinoline-8-carbonitrile with DNA are not prevalent, research on related sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives has shown that they can bind to both plasmid and calf thymus DNA, likely through an intercalative mode nih.gov. The presence of the electron-withdrawing nitrile group and the chloro substituent on the 5-Chloroisoquinoline-8-carbonitrile ring system would influence its electronic properties and could modulate its DNA binding affinity and mode.

Investigations of Molecular Recognition and Specificity at Binding Sites

The specificity of a molecule for its biological target is determined by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic and electrostatic interactions at the binding site. For kinase inhibitors like the CKI-7 analog, selectivity is achieved through specific interactions with amino acid residues within the ATP-binding pocket that differ between various kinases nih.gov. The 5-chloro and 8-carbonitrile substituents on the isoquinoline scaffold play a critical role in defining these interactions.

The design of selective inhibitors often relies on exploiting these subtle differences in the architecture of kinase active sites. For example, the rational design of phosphodiesterase inhibitors has successfully targeted specific amino acid residues, such as a tyrosine, to achieve high selectivity mdpi.comnih.gov. A similar approach could be envisioned for derivatives of 5-Chloroisoquinoline-8-carbonitrile to enhance their specificity for a particular kinase.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to the design of more potent and selective molecules.

Rational Design of Derivatives for Modulated Molecular Interactions

The rational design of new chemical entities often starts from a known active scaffold, such as the 5-Chloroisoquinoline-8-carbonitrile core. By systematically modifying different parts of the molecule, researchers can probe the key interactions that govern its biological activity. For instance, the synthesis of a series of 2-chloroadenine (B193299) derivatives based on a hit compound led to the identification of a lead with high selectivity and a favorable drug-like profile mdpi.comnih.gov.

In the context of kinase inhibition, derivatives of the 5-Chloroisoquinoline-8-carbonitrile scaffold could be designed to introduce or enhance hydrogen bonding with the hinge region of the kinase, or to introduce bulky groups that could sterically clash with the binding sites of off-target kinases, thereby improving selectivity.

Influence of Substituents on Target Binding Affinity and Selectivity

The nature and position of substituents on the isoquinoline ring have a profound impact on the molecule's binding affinity and selectivity. A review of quinoline and naphthyridine derivatives as anticancer agents highlighted that specific substitutions at various positions are crucial for optimal activity nih.gov. For example, a cyano group at the C-3 position and alkoxy groups at C-7 in the quinoline ring have been shown to be important for cytotoxicity nih.gov.

In Vitro Cellular and Biochemical Assays for Target Engagement and Pathway Elucidation

Comprehensive data from in vitro cellular and biochemical assays are crucial for understanding a compound's biological effects. Such assays can reveal how a molecule interacts with its intended target and the subsequent impact on cellular pathways. For 5-Chloroisoquinoline-8-carbonitrile, specific data in this area are not publicly documented.

Enzyme Kinetic Analyses of Inhibitory Activity

Enzyme kinetic studies are fundamental in characterizing the inhibitory potential of a compound. These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the mechanism of inhibition (e.g., competitive, non-competitive). While studies on other isoquinoline derivatives have demonstrated potent enzyme inhibition, specific kinetic data for 5-Chloroisoquinoline-8-carbonitrile are not available in published research.

Cell-Based Assays for Molecular Mechanism Elucidation

Cell-based assays are critical for understanding how a compound affects cellular processes and for elucidating its mechanism of action within a biological context. These assays can measure a variety of endpoints, including cell viability, apoptosis, and the modulation of specific signaling pathways. Despite the availability of general methodologies for such assays, their specific application to and results for 5-Chloroisoquinoline-8-carbonitrile have not been reported in the accessible scientific literature.

Computational and Theoretical Chemistry Studies on 5 Chloroisoquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the intrinsic properties of molecules. researchgate.net Such calculations are used to predict molecular structure, stability, and reactivity. For heterocyclic compounds like 5-chloroisoquinoline-8-carbonitrile, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to achieve a balance between computational cost and accuracy. tandfonline.comresearchgate.netdergipark.org.tr

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comschrodinger.com

In studies of related compounds like 1-chloroisoquinoline (B32320) and various quinoline (B57606) derivatives, DFT calculations are used to determine these energy levels. researchgate.netekb.eg The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution of these orbitals across the molecule reveals likely sites for electrophilic and nucleophilic attack. For 5-chloroisoquinoline-8-carbonitrile, the electron-withdrawing nature of the chlorine and nitrile substituents would be expected to significantly influence the energies and localizations of the HOMO and LUMO, thereby affecting its charge transfer properties. dergipark.org.tr

Table 1: Illustrative HOMO-LUMO Gap Data from Related Heterocyclic Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Triazine Derivative | DFT/B3LYP/6–311++G(d,p) | -6.6385 | -2.1514 | 4.4871 | irjweb.com |

| 1-Chloroisoquinoline | DFT/B3LYP/6-31+G(d,p) | -6.85 | -1.98 | 4.87 | researchgate.net |

| 6-Chloroquinoline | DFT/B3LYP/6-311++G(d,p) | -6.83 | -1.82 | 5.01 | dergipark.org.tr |

This table presents data from analogous compounds to illustrate typical values. Specific values for 5-Chloroisoquinoline-8-carbonitrile would require dedicated calculation.

Spectroscopic Property Predictions and Comparative Analysis with Experimental Data

Quantum chemical calculations are highly effective in predicting vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.net Theoretical calculations of vibrational frequencies for related molecules like 1-chloroisoquinoline and 5,8-quinolinedione (B78156) derivatives have shown excellent agreement with experimental data after applying a scaling factor. researchgate.netmdpi.com This correlation allows for precise assignment of vibrational modes to specific functional groups and bonds within the molecule. mdpi.comnih.gov

For 5-chloroisoquinoline-8-carbonitrile, DFT calculations could predict the characteristic vibrational frequencies for the C-Cl stretching, C≡N (nitrile) stretching, and the various C-C and C-N vibrations within the isoquinoline (B145761) ring system. researchgate.net Comparing these predicted spectra with experimentally obtained spectra serves as a powerful method for structural confirmation. researchgate.net For example, studies on 2-chloroquinoline-3-carboxaldehyde have successfully used this comparative approach to validate their findings. nih.gov

Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies (in cm⁻¹) for 1-Chloroisoquinoline

| Vibrational Mode | Experimental (FT-IR) | Experimental (FT-Raman) | Calculated (DFT/B3LYP) | Source |

|---|---|---|---|---|

| C-H Stretch | 3060 | 3058 | 3065 | researchgate.net |

| C=N Stretch | 1620 | 1622 | 1621 | researchgate.net |

| C-C Stretch | 1383 | 1380 | 1385 | researchgate.net |

| C-Cl Stretch | 674 | 675 | 670 | researchgate.netresearchgate.net |

This table is an illustrative example based on a related compound. Similar analysis would be applicable to 5-Chloroisoquinoline-8-carbonitrile.

Reaction Pathway and Energy Landscape Exploration

Theoretical chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can construct a detailed energy landscape for a proposed reaction pathway. acs.org This allows for the determination of activation barriers and reaction thermodynamics, offering insights into reaction feasibility and kinetics.

While specific reaction pathway studies for 5-chloroisoquinoline-8-carbonitrile are not available, methodologies have been established through research on the synthesis of other isoquinoline derivatives. acs.orgpharmaguideline.comorganic-chemistry.org For instance, computational studies on the rhodium-catalyzed synthesis of isoquinolines have been used to probe potential mechanisms, such as those involving reductive elimination from a metal center. acs.org Similar computational approaches could be applied to understand the synthesis of 5-chloroisoquinoline-8-carbonitrile or to predict its metabolic degradation pathways.

Molecular Modeling and Docking Simulations for Biological Systems

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as 5-chloroisoquinoline-8-carbonitrile, might interact with a biological macromolecule, typically a protein. nih.gov These methods are central to modern drug discovery, enabling the identification and optimization of potential therapeutic agents. mdpi.com

Protein-Ligand Interaction Studies and Binding Mode Predictions

Molecular docking simulations place a ligand into the binding site of a target protein and score the potential binding poses based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov This process predicts the binding affinity and the specific orientation of the ligand within the protein's active site. nih.gov

The isoquinoline scaffold is present in many compounds investigated as inhibitors for various protein targets, particularly protein kinases like Cyclin-Dependent Kinases (CDKs) and Inhibitor of Apoptosis Proteins (IAPs). tandfonline.comnih.gov For example, computational studies on tetrahydroisoquinoline-4-carbonitrile derivatives identified them as potent agents against CDK5, with molecular docking revealing key interactions within the kinase active site. tandfonline.comnih.govresearchgate.net Similarly, other isoquinoline derivatives have been evaluated as inhibitors of proteins implicated in cancer and other diseases. nih.govnih.gov Docking studies of 5-chloroisoquinoline-8-carbonitrile against a panel of protein kinases could reveal its potential as a kinase inhibitor and identify the key amino acid residues involved in its binding.

Table 3: Summary of Molecular Docking Studies for Related Isoquinoline/Quinoline Compounds

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) / Finding | Source |

|---|---|---|---|---|

| Tetrahydroisoquinoline-4-carbonitrile | CDK5 | - | Analysis performed to understand binding efficiency | tandfonline.comnih.gov |

| 5-Chloro-8-hydroxyquinoline (B194070) | ACP Reductase | - | -6.2 (Binding Affinity) | researchgate.net |

| Isoquinoline Derivatives | IAPs (e.g., XIAP, cIAP) | - | Downregulated IAP proteins | nih.gov |

| Naphthyridine/Isoquinoline Derivatives | CDK8 | - | Hydrogen bond with LYS52 is critical for activity |

This table showcases the application of molecular docking to related scaffolds to predict biological targets and binding affinities.

Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. frontiersin.org This model can be generated based on the structure of a known active ligand (ligand-based) or from the protein-ligand complex itself (structure-based). ajol.infomdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds in a process known as virtual screening. nih.govresearchgate.net This approach filters vast libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov This strategy has been successfully used to discover new inhibitors for targets like spleen tyrosine kinase (SYK) and protein kinase CK2. frontiersin.orgnih.gov A pharmacophore model could be developed from a hypothetical docked pose of 5-chloroisoquinoline-8-carbonitrile or from known inhibitors of a target kinase, and then used to discover other novel scaffolds with similar inhibitory potential. nih.gov

Table 4: Common Pharmacophoric Features for Kinase Inhibitors

| Feature | Description | Importance |

|---|---|---|

| Hydrogen Bond Acceptor | An atom (typically N or O) that can accept a hydrogen bond. | Crucial for interacting with the hinge region of the kinase domain. |

| Hydrogen Bond Donor | An atom (typically in N-H or O-H) that can donate a hydrogen bond. | Forms key interactions with backbone atoms in the active site. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues. |

| Hydrophobic Group | A nonpolar group, such as an alkyl or aryl moiety. | Occupies hydrophobic pockets within the binding site to increase affinity. |

This table lists general features; specific pharmacophore models are target-dependent.

Advanced Simulation Techniques

Advanced simulation techniques allow researchers to model the complex behavior of molecules over time and to develop predictive models for their activity. These methods are crucial for understanding how 5-Chloroisoquinoline-8-carbonitrile might interact with biological systems and for designing new derivatives with enhanced properties.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational dynamics and its binding interactions with a target protein over time.

For 5-Chloroisoquinoline-8-carbonitrile, MD simulations can elucidate how the molecule behaves in a biological environment, such as the active site of an enzyme. These simulations can reveal the stability of the compound when bound to a protein, the key amino acid residues involved in the interaction, and the role of the chloro and cyano substituents in anchoring the molecule within the binding pocket. The results of such simulations are often analyzed using parameters like the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

While specific MD simulation data for 5-Chloroisoquinoline-8-carbonitrile is not publicly available, the following table illustrates the kind of data that would be generated from such a study, based on typical findings for similar heterocyclic compounds interacting with a protein target.

Table 1: Illustrative Molecular Dynamics Simulation Data for a Ligand-Protein Complex

| Simulation Parameter | Value | Interpretation |

| RMSD of Protein Backbone | 1.5 ± 0.3 Å | Indicates the protein maintains a stable conformation throughout the simulation when bound to the ligand. |

| RMSD of Ligand | 0.8 ± 0.2 Å | Shows the ligand remains stably bound in the active site with minimal positional deviation. |

| RMSF of Binding Site Residues | < 1.0 Å | Low fluctuations suggest these residues form stable interactions with the ligand. |

| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | A negative value indicates a favorable binding affinity between the ligand and the protein. |

| Key Interacting Residues | Lys12, Asp86, Phe152 | These amino acids are predicted to be crucial for the binding of the ligand. |

This table is for illustrative purposes and represents typical data obtained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. japsonline.com

For 5-Chloroisoquinoline-8-carbonitrile, a QSAR study would involve compiling a dataset of related isoquinoline derivatives with their measured biological activities against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with activity. nih.gov

Studies on related quinoline and isoquinoline derivatives have provided insights that could be relevant for predicting the activity of 5-Chloroisoquinoline-8-carbonitrile. For instance, research on certain quinoline derivatives has shown that electron-withdrawing groups at specific positions can enhance biological activity. nih.gov The chloro and cyano groups in 5-Chloroisoquinoline-8-carbonitrile are both strongly electron-withdrawing, suggesting they could significantly influence the compound's interaction with a biological target. Another study on pyrimido-isoquinolin-quinones found that the size and nature of a halogen substituent can impact antibacterial activity, with a chloro group leading to different effects than a bromo group.

The following table summarizes findings from QSAR studies on related heterocyclic compounds, which can inform predictions about the structural contributions of 5-Chloroisoquinoline-8-carbonitrile.

Table 2: Influence of Substituents on the Biological Activity of Isoquinoline and Quinoline Derivatives from QSAR Studies

| Compound Series | Substituent and Position | Observed Effect on Activity | Reference |

| Quinoline Derivatives | Electron-withdrawing group (e.g., Nitro) at position 5 | Increased inhibitory activity | japsonline.com |

| Quinolinone-based Thiosemicarbazones | Chloro and Bromo substituents | Increased antituberculosis activity | nih.gov |

| Pyrimido-isoquinolin-quinones | Chloro substituent at ortho position | Lower activity compared to Bromo at the same position | |

| Dihydroisoquinoline Derivatives | Phosphonic acid moieties | Potential for inhibitory activity against leucine (B10760876) aminopeptidase | researchgate.net |

Analytical Methodologies in the Research of 5 Chloroisoquinoline 8 Carbonitrile

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Confirmation

Spectroscopy is a cornerstone in the analysis of 5-Chloroisoquinoline-8-carbonitrile, enabling researchers to elucidate its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 5-Chloroisoquinoline-8-carbonitrile. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the connectivity and chemical environment of each atom in the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons on the isoquinoline (B145761) ring provide definitive evidence for the substitution pattern. The distinct electronic environments created by the chloro and cyano groups result in a unique spectral fingerprint. For instance, the protons on the aromatic rings will appear as distinct doublets and triplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the quaternary carbons of the isoquinoline core and the carbon of the nitrile group. The specific chemical shifts are highly sensitive to the electronic effects of the attached functional groups, confirming the positions of the chlorine and nitrile substituents. While specific experimental data for this exact compound is not publicly available, typical shifts for related isoquinoline structures can be used for interpretation. tsijournals.comspectrabase.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloroisoquinoline-8-carbonitrile Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.

| Atom Type | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | H-1 | ~8.5-9.0 | d |

| ¹H | H-3 | ~7.5-8.0 | d |

| ¹H | H-4 | ~7.8-8.2 | d |

| ¹H | H-6 | ~7.6-7.9 | d |

| ¹H | H-7 | ~7.9-8.3 | d |

| ¹³C | C-1 | ~150-155 | s |

| ¹³C | C-3 | ~120-125 | d |

| ¹³C | C-4 | ~135-140 | d |

| ¹³C | C-4a | ~128-132 | s |

| ¹³C | C-5 | ~130-135 | s |

| ¹³C | C-6 | ~125-130 | d |

| ¹³C | C-7 | ~130-135 | d |

| ¹³C | C-8 | ~110-115 | s |

| ¹³C | C-8a | ~145-150 | s |

| ¹³C | C≡N | ~115-120 | s |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in 5-Chloroisoquinoline-8-carbonitrile. The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C ring stretching (in the 1400-1600 cm⁻¹ region). mdpi.com

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. For 5-Chloroisoquinoline-8-carbonitrile (C₁₀H₅ClN₂), the calculated molecular weight is approximately 188.61 g/mol . americanelements.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A crucial feature would be the isotopic pattern of the molecular ion, which would exhibit two peaks separated by two mass units (M⁺ and M+2⁺) with a relative intensity ratio of approximately 3:1, a characteristic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Table 2: Key Spectroscopic Data for 5-Chloroisoquinoline-8-carbonitrile

| Technique | Feature | Expected Value / Observation |

| IR Spectroscopy | Nitrile (C≡N) Stretch | 2220-2260 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C Stretch | 1400-1600 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺) for C₁₀H₅³⁵ClN₂ | m/z ≈ 188 |

| Mass Spectrometry | Isotopic Peak (M+2⁺) for C₁₀H₅³⁷ClN₂ | m/z ≈ 190 |

| Mass Spectrometry | Relative Intensity of M⁺:M+2⁺ | Approx. 3:1 |

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the isoquinoline ring. The spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation of the isoquinoline system, influenced by the chloro and nitrile substituents, dictates the specific wavelengths of maximum absorbance (λmax). For related quinoline (B57606) and isoquinoline derivatives, strong absorptions are typically observed in the UV region, often with multiple bands between 200 and 400 nm. researchgate.netresearchgate.net These spectral features can be used to monitor the concentration of the compound in solution.

Chromatographic Methods for Research Purity and Separation Studies

Chromatographic methods are essential for separating 5-Chloroisoquinoline-8-carbonitrile from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 5-Chloroisoquinoline-8-carbonitrile and for monitoring the progress of its synthesis. A common approach involves reversed-phase HPLC, typically using a C18 stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer.

By injecting a sample into the HPLC system, a chromatogram is generated where 5-Chloroisoquinoline-8-carbonitrile appears as a peak at a specific retention time. The area of this peak is proportional to its concentration, allowing for the quantitative determination of purity. The method is invaluable for tracking the consumption of reactants and the formation of the product over time. sielc.com